4-Chloro-2-(5-chlorothiophen-2-yl)phenol
Description
4-Chloro-2-(5-chlorothiophen-2-yl)phenol is a halogenated phenolic compound characterized by a phenol ring substituted with a chlorine atom at the 4-position and a 5-chlorothiophen-2-yl group at the 2-position. The compound’s reactivity and biological activity are influenced by the electron-withdrawing chlorine substituents and the conjugated thiophene ring, which may enhance stability and intermolecular interactions .
Properties
Molecular Formula |
C10H6Cl2OS |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
4-chloro-2-(5-chlorothiophen-2-yl)phenol |
InChI |
InChI=1S/C10H6Cl2OS/c11-6-1-2-8(13)7(5-6)9-3-4-10(12)14-9/h1-5,13H |
InChI Key |
UFIMRRJBTZMKLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(S2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(5-chlorothiophen-2-yl)phenol typically involves the reaction of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine in ethanol. The reaction mixture is stirred for an hour to form a clear solution, which is then allowed to evaporate slowly at room temperature. After several days, orange prism-shaped crystals of the compound are formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(5-chlorothiophen-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro groups can be reduced to form the corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydrocarbons
Substitution: Various substituted phenols and thiophenes
Scientific Research Applications
4-Chloro-2-(5-chlorothiophen-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(5-chlorothiophen-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and thiophene groups can participate in various chemical interactions. These interactions can affect the function of enzymes and other proteins, leading to the compound’s observed biological effects[3][3].
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Sulfonyl-Linked Chlorophenols
- Example: 4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol (CAS: 3636-29-1) Structural Features: Contains a sulfonyl (-SO₂-) bridge connecting two chlorophenol rings. Used in materials science for stabilizing polymer matrices. Contrast: Unlike the thiophene-linked compound, the sulfonyl group increases polarity, improving solubility in polar solvents but reducing membrane permeability in biological systems .
Oxadiazole Derivatives
- Example: 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (Compound 6h) Structural Features: Oxadiazole ring replaces thiophene, with a trimethoxyphenyl substituent. Biological Activity: Demonstrated significant anticancer activity (PGI = 65.12 against SNB-19 cells) via tubulin inhibition. Molecular docking studies confirmed binding to hydrophobic pockets in tubulin . Contrast: The oxadiazole ring enhances π-π stacking interactions, whereas the thiophene group in the target compound may favor charge-transfer complexes due to sulfur’s electron-rich nature .
Schiff Base Complexes
- Example: 4-Chloro-2-(((2-hydroxy-5-(tert-pentyl)phenyl)imino)methyl)phenol Structural Features: Schiff base linkage (-C=N-) with a bulky tert-pentyl group. Applications: Used in metal coordination (e.g., Zn²⁺ complexes) for catalytic or antimicrobial purposes. The imine group enables chelation, unlike the thiophene’s non-coordinating sulfur .
Environmental and Industrial Relevance
- Chlorophenol Stability: FeCl₃-mediated pyrolysis generates chlorinated phenols (e.g., 4-chloro-2-(1-methylethyl)phenol), but FeCl₂ minimizes chlorination due to rapid HCl release .
Biological Activity
4-Chloro-2-(5-chlorothiophen-2-yl)phenol is a phenolic compound with notable biological activities, particularly in antimicrobial and potential anti-inflammatory applications. Its unique chemical structure, featuring both chloro and thiophene functionalities, enhances its reactivity and biological interactions.
Chemical Structure
The compound is characterized by:
- Chloro Group : Positioned at the para (4-position) relative to the hydroxyl group.
- Thiophenyl Group : Attached at the ortho (2-position), which contributes to its biological properties.
Biological Activity Overview
Research indicates that 4-Chloro-2-(5-chlorothiophen-2-yl)phenol exhibits significant biological activity, particularly as an antimicrobial agent . Its structure allows it to interact with biological membranes and enzymes, potentially leading to the inhibition of microbial growth. Additionally, compounds with similar structures have been explored for their anti-inflammatory and anti-cancer properties, suggesting that this compound may also possess such activities.
Antimicrobial Activity
The compound has been investigated for its effectiveness against various microbial strains. Studies have shown that it can inhibit the growth of bacteria, particularly those resistant to conventional antibiotics. Its mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways critical for bacterial survival.
Case Study: Antimicrobial Efficacy
In a comparative study, 4-Chloro-2-(5-chlorothiophen-2-yl)phenol was tested against several strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent in treating resistant infections.
The precise mechanism by which 4-Chloro-2-(5-chlorothiophen-2-yl)phenol exerts its biological effects is still under investigation. However, it is believed to interact with various cellular targets:
- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes within microbial cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Chloro-2-thiophenol | Contains a thiophenol group | Lacks additional chlorination on the phenolic ring |
| 4-Chloro-3-methylphenol | Methyl group at the meta position | Does not contain a thiophene moiety |
| 4-Bromo-2-(5-chlorothiophen-2-yl)phenol | Bromine instead of chlorine | Similar structure but different halogen substitution |
| 3-Chloro-4-hydroxyphenylthiophene | Hydroxyl group at the meta position | Different positioning of functional groups |
The presence of both chloro groups and a thiophene moiety in 4-Chloro-2-(5-chlorothiophen-2-yl)phenol distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity compared to others.
Future Directions in Research
Ongoing studies are focused on:
- Exploring Anti-inflammatory Properties : Investigating its potential to modulate inflammatory pathways.
- Cancer Therapeutics : Assessing its cytotoxic effects on various cancer cell lines.
- Formulation Development : Developing delivery systems for enhanced bioavailability and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
